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molecular formula C7H10ClN5 B8492909 2-Cyclopropylamino-4-methylamino-6-chloro-s-triazine

2-Cyclopropylamino-4-methylamino-6-chloro-s-triazine

Cat. No. B8492909
M. Wt: 199.64 g/mol
InChI Key: YNQOIUWYAFEDSZ-UHFFFAOYSA-N
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Patent
US04187305

Procedure details

A mixture of 12.7 g of 2-cyclopropylamino-4-methylamino-6-chloro-s-triazine, 17.4 g of 28% aqueous ammonia solution and 30 ml of dioxan is heated at 140° C. in an autoclave for 4 hours. After cooling, the reaction mixture is poured into 350 ml of a solution, which has been cooled to 0° C., of potassium carbonate in water and extracted with 1:1 benzene/ether. After drying over sodium sulfate, the solvents are removed in vacuo and the residue is recrystallised from isopropanol/hexane; melting point 159°-162° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH:11][CH3:12])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:14].O1CCOCC1.C(=O)([O-])[O-].[K+].[K+]>O>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH:11][CH3:12])[N:8]=[C:7]([NH2:14])[N:6]=2)[CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)NC)Cl
Name
Quantity
17.4 g
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
350 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 benzene/ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from isopropanol/hexane

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC(=NC(=N1)NC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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